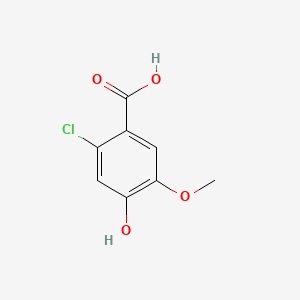

2-Chloro-4-hydroxy-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAVFSFCVCDDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212138 | |

| Record name | Benzoic acid, 2-chloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-24-7 | |

| Record name | Benzoic acid, 2-chloro-4-hydroxy-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxy-5-methoxybenzoic acid typically involves the chlorination of 4-hydroxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the use of automated reactors and precise monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (acid or base).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Oxidation: Formation of 2-chloro-4-oxo-5-methoxybenzoic acid.

Reduction: Formation of 2-chloro-4-hydroxy-5-methoxybenzyl alcohol.

Scientific Research Applications

2-Chloro-4-hydroxy-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of substituted benzoic acids is highly dependent on the position and nature of functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Pharmacological Activity

Prokinetic Effects and 5-HT4 Receptor Agonism

- This compound derivatives: Esters like ML10302 and SR59768 (derived from 4-amino-5-chloro-2-methoxybenzoic acid) exhibit potent prokinetic activity in the gastrointestinal tract via 5-HT4 receptor activation. These compounds lack cardiac side effects (e.g., QTc prolongation) seen in cisapride, making them safer alternatives .

- Comparison with 5-Chloro-2,4-dihydroxybenzoic acid : The additional hydroxy group at position 2 increases acidity (pKa ~1.5) but may reduce blood-brain barrier penetration compared to the target compound .

Key Research Findings

- Pharmacological Selectivity : Derivatives with bulky substituents (e.g., 3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid) show enhanced receptor specificity, reducing off-target effects .

- Metabolic Stability: Methyl or amino substituents improve metabolic resistance, critical for drug development .

Biological Activity

2-Chloro-4-hydroxy-5-methoxybenzoic acid (C8H7ClO4) is an organic compound belonging to the class of substituted benzoic acids. Its structure features a chlorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, which contributes to its unique biological properties. This compound is primarily studied for its potential therapeutic applications, including antimicrobial and antioxidant activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as a protective agent against oxidative damage .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin production; thus, inhibiting it can be beneficial in treating hyperpigmentation disorders. Studies have demonstrated that this compound can significantly reduce tyrosinase activity, making it a candidate for cosmetic applications aimed at skin lightening .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties . Research has indicated that this compound exhibits activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, which could be leveraged in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Activity Study : A study assessed the antioxidant potential of various benzoic acid derivatives, including this compound, using DPPH radical scavenging assays. The results indicated a strong correlation between the presence of hydroxyl and methoxy groups and enhanced antioxidant activity .

- Tyrosinase Inhibition Study : In a comparative analysis of tyrosinase inhibitors, this compound was found to inhibit enzyme activity by over 50% at concentrations as low as 10 μM, highlighting its potential use in skin care formulations .

- Microbial Activity Assessment : A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound inhibited growth effectively at concentrations ranging from 50 to 100 μg/mL, suggesting its utility in treating bacterial infections .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-hydroxy-5-methoxybenzoic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step routes involving functional group transformations. For example, coupling reactions (e.g., with glycine benzyl ester) followed by catalytic hydrogenation are used to introduce substituents . Optimizing conditions (e.g., temperature, solvent polarity, and catalyst loading) can improve yields. A recent scalable method avoids harsh oxidants by using regioselective ethylation of dihydroxy precursors, achieving >85% purity via HPLC monitoring .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Standard methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC/TLC to monitor reaction progress and purity. For example, ¹H NMR can distinguish between meta- and para-substituted isomers by analyzing coupling constants , while LC-MS identifies degradation products .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by light, temperature, and pH. Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group. Aqueous solutions at neutral pH show <5% degradation over 30 days, while acidic/basic conditions accelerate hydrolysis .

Advanced Research Questions

Q. What strategies enable regioselective synthesis of this compound derivatives?

Regioselectivity is achieved via directing groups or steric hindrance. For instance, ethylation of 2,3-dihydroxybenzaldehyde selectively targets the 3-position due to hydrogen bonding with adjacent hydroxyl groups . Halogenation (e.g., Cl) at the 2-position is directed by electron-withdrawing methoxy groups .

Q. How can discrepancies in analytical data for structural isomers of this compound be resolved?

Isomeric mixtures (e.g., 4-chloro vs. 5-chloro derivatives) require advanced techniques:

Q. What pharmacological mechanisms are associated with this compound derivatives?

Derivatives act as dual dopamine D₂/serotonin 5-HT₃ receptor antagonists, as shown in competitive binding assays (IC₅₀ < 100 nM). Structure-activity relationship (SAR) studies highlight the critical role of the 4-hydroxy group for hydrogen bonding with receptor residues . Molecular docking simulations further validate interactions with Tyr-408 in the D₂ receptor .

Q. How can contradictory bioactivity data in literature be addressed?

Contradictions often arise from impurity profiles or assay variability. Recommendations:

Q. What degradation pathways are observed under accelerated stability testing?

Major pathways include:

Q. How can computational modeling guide the design of novel derivatives?

Density functional theory (DFT) predicts electron density distribution, identifying reactive sites for substitution. For example, the 5-methoxy group’s electron-donating effect directs electrophilic attack to the 2-position. Molecular dynamics simulations further optimize binding to target enzymes .

Q. What green chemistry approaches are applicable to large-scale synthesis?

Sustainable methods include:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalyst recovery : Use immobilized Pd/C for hydrogenation, achieving >90% reuse efficiency.

- Waste minimization : Employ flow chemistry to reduce byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.